molecular formula C20H13N3OS B2605287 8-methyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one CAS No. 503432-76-6

8-methyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B2605287
CAS No.: 503432-76-6
M. Wt: 343.4
InChI Key: DCLCZFWKZFGPEN-UHFFFAOYSA-N
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Description

The compound 8-methyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a tetracyclic heterocyclic molecule featuring:

  • Core structure: A fused tetracyclic system comprising four rings with bridgehead atoms.
  • Heteroatoms: Three nitrogen atoms (positions 9, 10, 17) and one sulfur atom (position 15).
  • Substituents: A methyl group at position 8, a phenyl group at position 13, and a ketone at position 11.
  • Skeletal notation: The bicyclo[8.7.0] framework indicates a bicyclic system with 8- and 7-membered rings, further fused with smaller rings via bridgehead connections.

Properties

IUPAC Name

8-methyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS/c1-12-14-9-5-6-10-15(14)18-21-19-17(20(24)23(18)22-12)16(11-25-19)13-7-3-2-4-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLCZFWKZFGPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4)C5=CC=CC=C15
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aldehydes and ketones, followed by cyclization reactions. The use of tetrahydrofuran (THF) as a solvent and specific catalysts such as HY zeolite can facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

8-methyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-methyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-methyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Heteroatom Composition :

  • The target compound uniquely contains sulfur (15-thia), distinguishing it from oxygen-rich analogs (e.g., ).
  • Nitrogen distribution varies: The target has three N atoms, while others range from 2–4 N atoms.

Functional Groups :

  • The 11-ketone in the target contrasts with esters (e.g., 10-carboxylate in ) and nitriles (e.g., 10-carbonitrile in ).
  • Substituent positions (e.g., methyl at 8 vs. 16 in ) influence steric and electronic properties.

Crystallographic analogs (e.g., ) emphasize X-ray diffraction for structural validation but lack explicit synthetic details.

Research Findings and Implications

Structural Stability and Reactivity

  • Sulfur vs. Oxygen : The 15-thia group in the target may enhance stability compared to oxygen-containing analogs due to sulfur’s larger atomic radius and polarizability .
  • Ketone Reactivity : The 11-ketone could participate in nucleophilic additions or redox reactions, unlike ester or nitrile groups in analogs .

Crystallographic Considerations

  • For example, the compound in adopts a planar tetracyclic framework with intramolecular hydrogen bonding.

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